molecular formula C7H4N2O2S2 B11807164 7-Nitrobenzo[D]thiazole-2-thiol CAS No. 1196152-60-9

7-Nitrobenzo[D]thiazole-2-thiol

Cat. No.: B11807164
CAS No.: 1196152-60-9
M. Wt: 212.3 g/mol
InChI Key: FDEQWUDLNKAUKP-UHFFFAOYSA-N
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Description

7-Nitrobenzo[D]thiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a nitro group at the 7th position and a thiol group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitrobenzo[D]thiazole-2-thiol typically involves the nitration of benzo[D]thiazole-2-thiol. One common method includes the reaction of benzo[D]thiazole-2-thiol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Nitrobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions are often used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of 7-amino-benzo[D]thiazole-2-thiol.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

7-Nitrobenzo[D]thiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Nitrobenzo[D]thiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and DNA, leading to antimicrobial and anticancer effects. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzo[D]thiazole-2-thiol: Lacks the nitro group and has different chemical reactivity and biological activity.

    7-Amino-benzo[D]thiazole-2-thiol: Formed by the reduction of 7-Nitrobenzo[D]thiazole-2-thiol and has distinct biological properties.

    7-Nitrobenzo[D]thiazole: Lacks the thiol group and has different applications and reactivity.

Uniqueness

This compound is unique due to the presence of both the nitro and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

7-nitro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S2/c10-9(11)5-3-1-2-4-6(5)13-7(12)8-4/h1-3H,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEQWUDLNKAUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298653
Record name 7-Nitro-2(3H)-benzothiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-60-9
Record name 7-Nitro-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-2(3H)-benzothiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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